

Application Note: Solid-Phase Peptide Synthesis using Isoxazole Acrylic Acid Caps

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Compound of Interest

Compound Name: (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

CAS No.: 773129-55-8

Cat. No.: B1311057

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Introduction & Mechanism[1][2][3][4]

The incorporation of Isoxazole Acrylic Acid (IAA) at the N-terminus of a peptide creates a "warhead" capable of forming irreversible covalent bonds with target proteins. The acrylic acid moiety functions as a Michael acceptor, while the isoxazole ring serves two critical roles:

- **Electronic Tuning:** The electron-withdrawing nature of the isoxazole ring modulates the electrophilicity of the double bond, tuning reactivity to avoid non-specific toxicity while ensuring rapid reaction with the target cysteine.
- **Pharmacophore Binding:** The isoxazole ring often engages in stacking or hydrogen bonding within the active site, positioning the warhead for optimal attack.

Mechanism of Action

The resulting N-capped peptide acts as a suicide inhibitor. Upon binding to the target protein, a nucleophilic side chain (typically Cysteine -SH) attacks the

-carbon of the acrylic acid in a conjugate addition reaction.

Materials & Reagents

Reagents

- Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).
Loading: 0.3–0.6 mmol/g.
- Fmoc-Amino Acids: Standard side-chain protected derivatives.
- N-Terminal Cap: 3-(5-methylisoxazol-4-yl)acrylic acid (or specific analog).
- Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).
- Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">).^{[1][2]} Note: Do NOT use Ethanedithiol (EDT).

Experimental Protocol

Phase A: Peptide Assembly (Fmoc-SPPS)

Perform standard Fmoc synthesis cycles until the N-terminal amino acid is deprotected.

- Swelling: Swell resin in DMF for 20 min.
- Deprotection: 20% Piperidine in DMF (min). Wash with DMF ().
- Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA in DMF (45 min).
- Wash: DMF ().

Phase B: Isoxazole Acrylic Acid Capping (The "Warhead" Step)

This step introduces the electrophilic cap. Conditions are optimized to prevent premature polymerization.

- Preparation: Dissolve 3 eq. of Isoxazole Acrylic Acid and 2.9 eq. of HATU in minimal dry DMF.
- Activation: Add 6 eq. of DIEA. Pre-activate for 30 seconds.
- Coupling: Add the activated solution to the resin-bound peptide.
- Incubation: Shake at Room Temperature (RT) for 2 hours.
 - Note: Acrylic acids are less reactive than standard amino acids. Extended coupling time is required.
- Monitoring: Verify completion with a Kaiser Test (Result should be negative/colorless).
- Washing: Wash extensively with DMF () followed by DCM () to remove traces of base.

Phase C: Cleavage & Workup (CRITICAL)

Standard cleavage cocktails containing thiols (EDT, Thioanisole) will destroy the warhead via Michael addition.

- Cocktail Preparation: Prepare Reagent T-Minus:
 - TFA: 95%^[1]_[3]
 - TIS: 2.5%^[1]_[3]^[2]
 - [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)
: 2.5%^[1]_[2]

- Reaction: Add cocktail to resin (10 mL/g). Shake for 2 hours at RT.
- Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (C).
- Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet with cold ether.
- Lyophilization: Dissolve pellet in /Acetonitrile (1:1) and lyophilize immediately.

Data Summary & QC

Table 1: Optimization of Coupling Conditions for Isoxazole Acrylic Acid

Coupling Reagent	Base	Time	Conversion (%)	Notes
HBTU	DIEA	1 hr	78%	Incomplete coupling observed.
HATU	DIEA	2 hr	>99%	Optimal conditions.
DIC/Oxyma	--	2 hr	92%	Good alternative if epimerization is a concern.

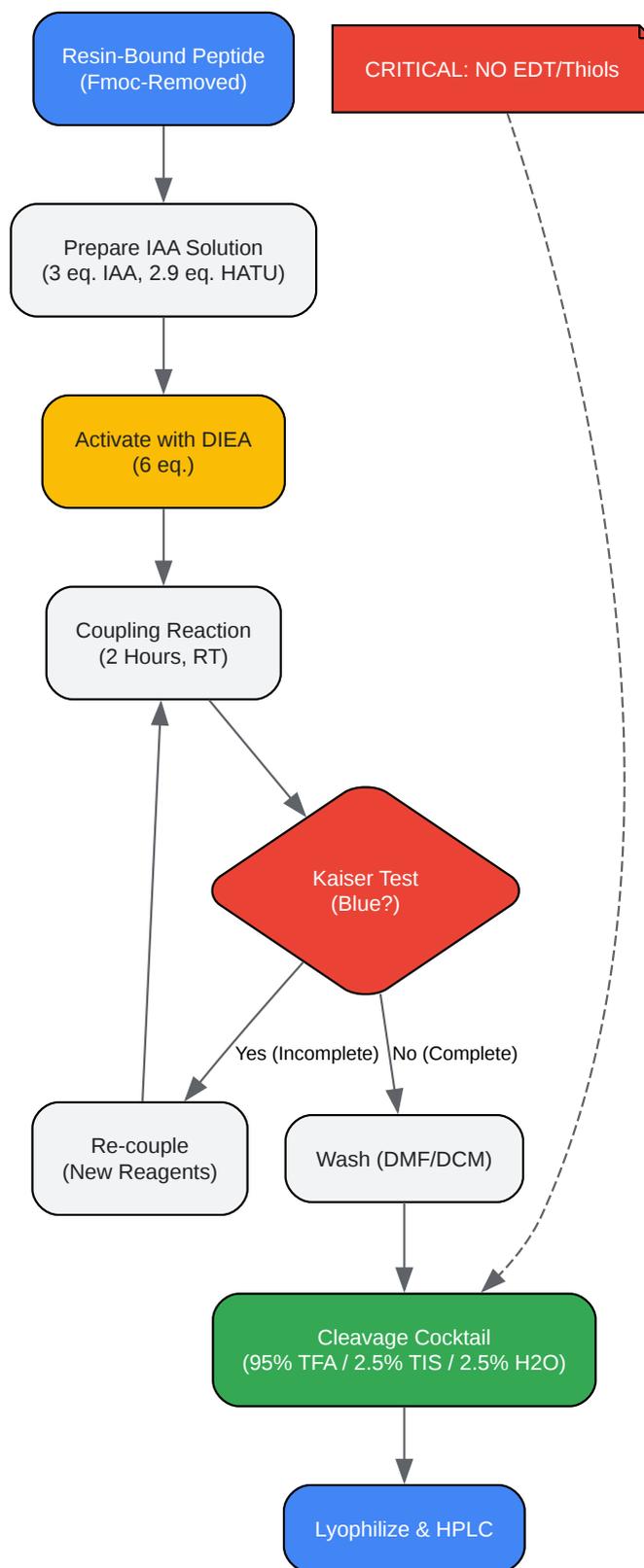
Table 2: Cleavage Cocktail Compatibility

Scavenger	Warhead Integrity	Outcome
EDT (Ethanedithiol)	0%	Complete adduct formation (Warhead destroyed).
Thioanisole	40%	Significant adduct formation.
TIS (Triisopropylsilane)	98%	Warhead intact.

Visualization

Workflow: SPPS with IAA Capping

The following diagram illustrates the critical decision points, specifically the exclusion of thiol scavengers during cleavage.

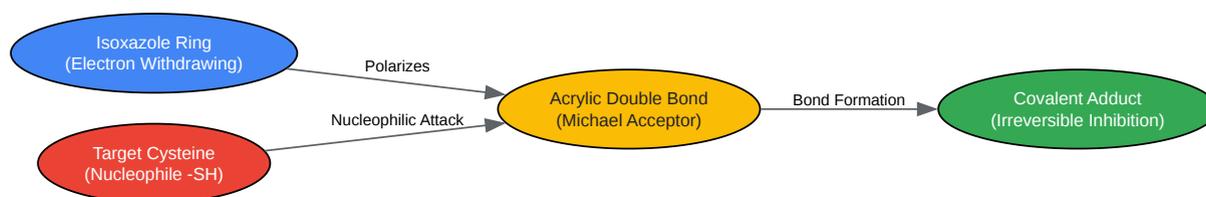


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Figure 1: Optimized workflow for attaching Isoxazole Acrylic Acid caps, highlighting the critical thiol-free cleavage step.

Mechanism: Covalent Inhibition

This diagram details the electronic activation provided by the isoxazole ring and the subsequent Michael addition.



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Figure 2: Mechanistic basis of the Isoxazole Acrylic Acid warhead. The heterocycle activates the vinyl group for cysteine attack.

References

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